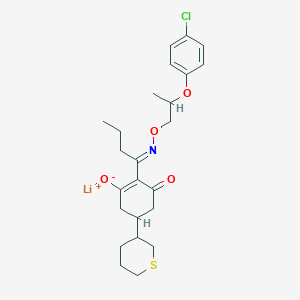![molecular formula C6H11NO2 B3121205 3,9-Dioxa-7-azabicyclo[3.3.1]nonane CAS No. 281-08-3](/img/structure/B3121205.png)
3,9-Dioxa-7-azabicyclo[3.3.1]nonane
Descripción general
Descripción
3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is a compound with the CAS Number: 1803587-96-3 . It has a molecular weight of 165.62 . The compound is stored at room temperature and is in powder form .
Synthesis Analysis
The synthesis of a similar compound, 7-Hydroxy-3, 9-diazabicyclo [3.3.1]nonane, starts from the dimethyl ester of the 4-hydroxypiperidine-2, 6-dicarboxylic acid . The N-benzyl derivative is prepared and cyclized with benzylamine to the benzylimide of the 1-benzyl-4-hydroxypiperidine-2, 6-dicarboxylic acid .Molecular Structure Analysis
The InChI code for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane hydrochloride is 1S/C6H11NO2.ClH/c1-5-3-8-4-6 (9-5)2-7-1;/h5-7H,1-4H2;1H .Chemical Reactions Analysis
An attempt to construct an indole-fused azabicyclo [3.3.1]nonane framework via radical cyclization was reported . Although the initial attempt using a Cp 2 TiCl-mediated radical cyclization method was unsuccessful, an alternative approach using a SmI 2 -mediated radical cyclization protocol was effective .Physical And Chemical Properties Analysis
The predicted boiling point of a similar compound, 3,7-dioxa-9-azabicyclo [3.3.1]nonane, is 219.4±35.0 °C and its predicted density is 1.087±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Natural Product Synthesis
The indole-fused azabicyclo[3.3.1]nonane motif appears in various biologically significant natural products. Researchers aim to synthesize these compounds efficiently. Notably, this scaffold is found in certain alkaloids and bioactive molecules .
Organic Synthesis and Methodology
3,9-Dioxa-7-azabicyclo[3.3.1]nonane serves as a building block in organic synthesis. For instance:
- Mannich Annulation : A one-pot tandem Mannich annulation allows the direct synthesis of 3-azabicyclo[3.3.1]nonane derivatives from aromatic ketones, paraformaldehyde, and dimethylamine .
Crystallography and Supramolecular Chemistry
Researchers have investigated the hydrogen bonding patterns in related bicyclononane diols and derivatives. These interactions play a crucial role in determining the overall structure and properties of the compounds .
Safety and Hazards
Direcciones Futuras
The structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . The modular approach developed can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .
Mecanismo De Acción
Target of Action
The primary targets of 3,9-Dioxa-7-azabicyclo[33This compound is structurally complex and is a part of many biologically significant indole-based natural products
Mode of Action
The mode of action of 3,9-Dioxa-7-azabicyclo[33It’s known that the structural motif of an indole-fused azabicyclo [331]nonane is common in many biologically significant indole-based natural products . The complexity of this N-bridged scaffold has made it an enticing target for organic chemists .
Result of Action
The molecular and cellular effects of 3,9-Dioxa-7-azabicyclo[33Given its structural complexity and presence in many biologically significant indole-based natural products , it’s likely that this compound has diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
3,9-dioxa-7-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5-3-8-4-6(9-5)2-7-1/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYAUFHKJHMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(O2)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dioxa-7-azabicyclo[3.3.1]nonane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B3121206.png)





